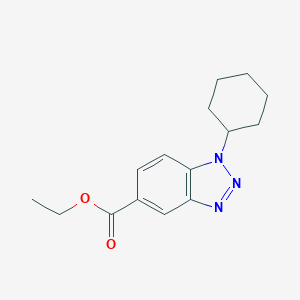![molecular formula C16H21NO3 B249527 2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)-1-butanol](/img/structure/B249527.png)
2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)-1-butanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)-1-butanol, also known as FTY720, is a synthetic immunosuppressant drug that has been used in the treatment of multiple sclerosis (MS) and other autoimmune diseases. It was first synthesized in the mid-1990s by researchers at the pharmaceutical company Novartis.
Wirkmechanismus
2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)-1-butanol works by binding to sphingosine-1-phosphate (S1P) receptors on immune cells, preventing them from leaving the lymph nodes and entering the bloodstream. This reduces the number of immune cells that can reach the central nervous system, where they can cause inflammation and damage to myelin. 2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)-1-butanol also has other effects on immune cells, including reducing their activation and production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
In addition to its immunosuppressive effects, 2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)-1-butanol has been shown to have other biochemical and physiological effects. These include reducing blood pressure, improving insulin sensitivity, and promoting the survival of neurons. Some studies have also suggested that 2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)-1-butanol may have anti-cancer properties, although more research is needed to confirm this.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)-1-butanol is that it has a well-characterized mechanism of action and has been extensively studied in both preclinical and clinical settings. This makes it a useful tool for studying the immune system and its role in autoimmune diseases. However, 2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)-1-butanol also has some limitations, including its potential toxicity and the fact that it can have off-target effects on other cell types.
Zukünftige Richtungen
There are several potential future directions for research on 2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)-1-butanol. One area of interest is in developing new formulations or delivery methods that could improve its efficacy and reduce its toxicity. Another area of research is in exploring its potential use in other autoimmune diseases beyond MS, such as rheumatoid arthritis or lupus. Finally, there is ongoing research into the underlying mechanisms of 2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)-1-butanol's effects on the immune system, which could lead to the development of new therapies for autoimmune diseases.
Synthesemethoden
The synthesis of 2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)-1-butanol involves several steps, including the reaction of 5-(3-methoxyphenyl)-2-furaldehyde with (R)-1-amino-2-propanol to form the intermediate 2-({[5-(3-methoxyphenyl)-2-furyl]methyl}amino)-1-propanol. This intermediate is then converted to the final product, 2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)-1-butanol, by reacting it with butanol in the presence of acid.
Wissenschaftliche Forschungsanwendungen
2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)-1-butanol has been extensively studied for its immunosuppressive properties and its potential as a treatment for MS and other autoimmune diseases. In preclinical studies, 2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)-1-butanol has been shown to reduce inflammation and prevent the destruction of myelin, the protective coating around nerve fibers that is damaged in MS. Clinical trials have also demonstrated its efficacy in reducing relapse rates and slowing disease progression in patients with MS.
Eigenschaften
Produktname |
2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)-1-butanol |
|---|---|
Molekularformel |
C16H21NO3 |
Molekulargewicht |
275.34 g/mol |
IUPAC-Name |
2-[[5-(3-methoxyphenyl)furan-2-yl]methylamino]butan-1-ol |
InChI |
InChI=1S/C16H21NO3/c1-3-13(11-18)17-10-15-7-8-16(20-15)12-5-4-6-14(9-12)19-2/h4-9,13,17-18H,3,10-11H2,1-2H3 |
InChI-Schlüssel |
RSAVHTWGGZCLMN-UHFFFAOYSA-N |
SMILES |
CCC(CO)NCC1=CC=C(O1)C2=CC(=CC=C2)OC |
Kanonische SMILES |
CCC(CO)NCC1=CC=C(O1)C2=CC(=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[2-(biphenyl-4-yloxy)ethyl]acetamide](/img/structure/B249454.png)


![Ethyl 3-[({2-[(2,6-dimethylanilino)carbonyl]phenoxy}acetyl)amino]benzoate](/img/structure/B249460.png)

![1-(2-fluorobenzyl)-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B249463.png)

![2-{3-[(4-Benzoyl-1-piperazinyl)sulfonyl]anilino}-2-oxoethyl acetate](/img/structure/B249469.png)
![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide](/img/structure/B249470.png)

